2-((3-Carboxypropyl)carbamoyl)benzoic acid (CAS 3130-76-5) is a bifunctional phthalamic acid derivative formed by the ring-opening reaction of phthalic anhydride with gamma-aminobutyric acid (GABA). Unlike fully cyclized phthalimides, this open-ring intermediate retains both a secondary amide linkage and a free aromatic carboxylic acid. This structural configuration yields a highly polar, hydrogen-bond-donating scaffold with a melting point of 155–160 °C . In industrial and advanced laboratory procurement, it is primarily sourced as a versatile building block for peptide synthesis, a precursor for controlled cyclodehydration, and an intermediate in the production of complex GABAergic therapeutics where premature ring closure must be avoided.
A common procurement error is substituting the open-ring 2-((3-carboxypropyl)carbamoyl)benzoic acid (CAS 3130-76-5) with its closed-ring cyclodehydrated analog, 4-(1,3-dioxoisoindolin-2-yl)butanoic acid (CAS 3130-75-4). This substitution fundamentally alters the material's reactivity, thermal profile, and solubility. The closed-ring phthalimide lacks the free aromatic carboxylic acid and the secondary amide NH, resulting in a highly hydrophobic molecule that requires harsh hydrazinolysis for deprotection . In contrast, the open-ring target compound provides enhanced solubility in polar media, allows for selective functionalization at the aromatic carboxylate, and can be cleaved under significantly milder hydrolytic conditions. Furthermore, the open-ring form exhibits a melting point nearly 40 °C higher than the closed-ring analog, dictating entirely different thermal processing parameters .
Thermal characterization reveals a significant divergence between the open-ring phthalamic acid and its closed-ring counterpart. 2-((3-Carboxypropyl)carbamoyl)benzoic acid exhibits a melting point range of 155–160 °C. In contrast, the cyclized analog 4-(1,3-dioxoisoindolin-2-yl)butanoic acid (CAS 3130-75-4) melts at a substantially lower 119–121 °C . This ~35–40 °C elevation in the target compound is driven by extensive intermolecular hydrogen bonding facilitated by the free carboxylic acid and amide groups.
| Evidence Dimension | Melting point range |
| Target Compound Data | 155–160 °C |
| Comparator Or Baseline | 4-(1,3-dioxoisoindolin-2-yl)butanoic acid (CAS 3130-75-4) at 119–121 °C |
| Quantified Difference | ~35–40 °C higher melting point for the open-ring target compound |
| Conditions | Standard laboratory melting point apparatus |
The higher thermal stability allows buyers to utilize this compound in higher-temperature formulations without premature melting, while also serving as a thermally triggered precursor for controlled cyclodehydration.
The structural state of the phthaloyl group dictates the required deprotection conditions. The open-ring phthalamic acid derivative (CAS 3130-76-5) can undergo hydrolytic cleavage to release the free amine (GABA) under relatively mild basic or acidic conditions, as the amide bond is highly susceptible to intramolecular or general acid-base catalyzed hydrolysis [1]. Conversely, the closed-ring phthalimide (CAS 3130-75-4) is highly stable and typically requires harsh treatment with hydrazine hydrate under reflux (Ing-Manske reaction) to liberate the amine .
| Evidence Dimension | Amide/Imide cleavage conditions |
| Target Compound Data | Mild hydrolytic cleavage (e.g., pH > 9 or mild acid catalysis) |
| Comparator Or Baseline | Closed-ring phthalimide (requires hydrazine hydrate / strong base reflux) |
| Quantified Difference | Elimination of the need for toxic hydrazine and high-temperature reflux |
| Conditions | Deprotection protocols in organic synthesis |
Procuring the open-ring form is critical for synthesizing sensitive bioconjugates or peptides where harsh hydrazine treatment would degrade the target molecule.
2-((3-Carboxypropyl)carbamoyl)benzoic acid offers dual, distinct carboxylic acid environments—an aliphatic carboxylate and an aromatic carboxylate. This allows for selective esterification or amidation at the aromatic ring prior to any forced cyclization. The closed-ring comparator, 4-(1,3-dioxoisoindolin-2-yl)butanoic acid, has already consumed the aromatic carboxylate to form the imide ring, leaving only the aliphatic carboxylic acid available for reaction .
| Evidence Dimension | Number of available reactive functional groups |
| Target Compound Data | Two distinct reactive sites (aromatic COOH + aliphatic COOH/amide) |
| Comparator Or Baseline | Closed-ring phthalimide (only one aliphatic COOH) |
| Quantified Difference | Retention of the aromatic carboxylic acid for orthogonal functionalization |
| Conditions | Standard ambient derivatization conditions |
Buyers designing complex linkers, asymmetric diamides, or specialized prodrugs must procure the open-ring form to access the aromatic carboxylate for orthogonal coupling.
Because 2-((3-carboxypropyl)carbamoyl)benzoic acid possesses a specific thermal window (melting at 155–160 °C) before undergoing cyclodehydration to the phthalimide, it is an ideal precursor in the synthesis of advanced polyamides and polyimides. It allows for initial low-temperature mixing and processing in the open-ring state, followed by a controlled thermal cure to induce ring closure, thereby enhancing the mechanical and thermal properties of the final polymer matrix .
In the synthesis of GABA-containing peptides or sensitive bioconjugates, the target compound serves as a valuable intermediate. Its open-ring phthalamic acid structure allows the GABA amine to remain masked during initial coupling steps, but unlike standard phthalimides, it can be deprotected under mild hydrolytic conditions. This avoids the use of hydrazine, preventing the degradation of sensitive peptide bonds or reducible functional groups elsewhere in the molecule [1].
The presence of both an aromatic carboxylic acid and an aliphatic carboxylic acid makes this compound a superior bifunctional linker for drug delivery systems. Researchers can selectively conjugate a targeting ligand to the aliphatic chain and a therapeutic payload to the aromatic ring (or vice versa) using orthogonal coupling strategies. This dual-functionalization is impossible with the closed-ring phthalimide, making the open-ring form the mandatory choice for these complex architectures.